2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound that has garnered attention in the field of organic chemistry. This compound is part of the dioxaborolane family, which is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds in organic synthesis. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the Suzuki-Miyaura coupling . Additionally, it has been observed to interact with various enzymes and proteins that are involved in the catalytic cycle of this reaction.
Cellular Effects
The effects of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in the regulation of gene expression and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, which can result in either inhibition or activation of these molecules. For instance, in the context of the Suzuki-Miyaura coupling reaction, the compound facilitates the transmetalation step by forming a complex with the palladium catalyst . This interaction is crucial for the successful completion of the reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior.
Dosage Effects in Animal Models
The effects of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play key roles in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in specific cellular compartments . The distribution pattern of the compound can influence its biochemical effects and overall efficacy in experimental studies.
Subcellular Localization
The subcellular localization of 1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is critical for its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-chlorophenylmethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of an organic group to a palladium catalyst, forming a new carbon-carbon bond . In biological systems, the boron atom can form stable complexes with biomolecules, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[4-(4-Chloro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where the chlorine atom can be selectively substituted .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-13-14-5-9-16(21)10-6-14/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTKQLAQNPVBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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